2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE
Overview
Description
2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a thioether linkage to a piperidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with a suitable thioether reagent under basic conditions.
Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution of the thioether with a piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their biological activities, including anti-fibrotic and anticancer properties.
Benzimidazole derivatives: Exhibiting a wide range of pharmacological activities, such as antimicrobial and antiviral effects.
Uniqueness
2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine moiety and thioether linkage differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with molecular targets and novel therapeutic applications.
Properties
IUPAC Name |
4-amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c12-8-6-9(16)14-11(13-8)18-7-10(17)15-4-2-1-3-5-15/h6H,1-5,7H2,(H3,12,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPRFPLUIDYHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=CC(=O)N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358281 | |
Record name | ST51025491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36162-27-3 | |
Record name | ST51025491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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